7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Overview
Description
“7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H5BrClNO4S . It has a molecular weight of 326.55 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazine core with a sulfonyl chloride group at the 6-position and a bromine atom at the 7-position . Further structural details can be confirmed by NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The use of bromoethylsulfonium salts, including derivatives related to the 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, facilitates the synthesis of six- and seven-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines. These compounds are synthesized through annulation reactions that produce heterocycles in good-to-excellent yields, demonstrating the compound's utility in generating structurally diverse heterocycles (Yar, McGarrigle, & Aggarwal, 2009).
Development of Novel Organic Reactions
Research on the Davis-Beirut reaction highlights the reactivity of electrophiles, such as sulfonyl chlorides, with heterocyclic substrates to yield N1,N2-disubstituted-1H-indazolones. This showcases the potential of sulfonyl chloride derivatives in facilitating diverse organic transformations and creating complex molecules with potential biological activities (Conrad, Fukazawa, Haddadin, & Kurth, 2011).
Pharmaceutical Applications
Compounds synthesized from related structures have been evaluated for their biological activities, such as inhibiting platelet aggregation, which is crucial in developing new therapeutic agents for cardiovascular diseases. This highlights the compound's relevance in synthesizing bioactive molecules with potential medicinal applications (Tian et al., 2012).
Anticancer Activity
Derivatives of sulfonyl chlorides, including compounds synthesized from this compound, have been investigated for their potential to inhibit human breast cancer cell proliferation. This underscores the compound's significance in the development of novel chemotherapeutic agents (Kumar et al., 2007).
Material Science Applications
The synthesis of benzoxazine-based polymers and their thermal properties have been extensively studied, revealing applications in creating high-performance materials for various industries. The compound's derivatives serve as precursors for polybenzoxazines, which exhibit desirable thermal and mechanical properties suitable for advanced material applications (Liu et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target cancer cells , suggesting that this compound may also have anticancer properties.
Mode of Action
It’s known that similar compounds exhibit anticancer activity by interacting with cancer cells
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways involved in cancer progression .
Result of Action
Similar compounds have shown remarkable anticancer activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLFBAHSDQSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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